Cas no 2171313-72-5 (3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide)

3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-4-carboxamide, 3-amino-N-(2-methoxyethyl)-1-propyl-
- 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide
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- インチ: 1S/C10H18N4O2/c1-3-5-14-7-8(9(11)13-14)10(15)12-4-6-16-2/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15)
- InChIKey: FYEUHRXDYNRFCU-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C([H])([H])C([H])([H])N([H])C(C1C(N([H])[H])=NN(C=1[H])C([H])([H])C([H])([H])C([H])([H])[H])=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 225
- トポロジー分子極性表面積: 82.2
- 疎水性パラメータ計算基準値(XlogP): 0.4
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB555415-100 mg |
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide; . |
2171313-72-5 | 100MG |
€393.30 | 2022-03-01 | ||
abcr | AB555415-1 g |
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide; . |
2171313-72-5 | 1g |
€935.40 | 2022-03-01 | ||
abcr | AB555415-250 mg |
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide; . |
2171313-72-5 | 250MG |
€528.40 | 2022-03-01 | ||
abcr | AB555415-500 mg |
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide; . |
2171313-72-5 | 500MG |
€688.90 | 2022-03-01 |
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide 関連文献
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
9. Book reviews
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamideに関する追加情報
Introduction to 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide (CAS No. 2171313-72-5)
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. With the CAS number 2171313-72-5, this compound represents a synthetic derivative of pyrazole, a core scaffold widely recognized for its role in medicinal chemistry. The pyrazole ring, characterized by its five-membered structure containing two nitrogen atoms, serves as a versatile platform for drug design, offering a balance of metabolic stability and biological efficacy.
The molecular structure of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide incorporates several functional groups that contribute to its pharmacological profile. The presence of an amino group at the 3-position and a carboxamide moiety at the 4-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the 2-methoxyethyl and 1-propyl substituents introduce lipophilic characteristics, which can influence membrane permeability and binding affinity to biological targets.
In recent years, there has been growing interest in pyrazole derivatives as potential therapeutic agents. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The structural flexibility of pyrazole allows for modifications that can fine-tune its biological activity, making it an attractive scaffold for drug discovery. Specifically, 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide has been investigated for its potential role in modulating enzyme activity and inhibiting pathways associated with diseases such as cancer and neurodegeneration.
Recent studies have highlighted the importance of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide in the development of novel therapeutic strategies. For instance, research has demonstrated its ability to interact with specific enzymes involved in cell proliferation and apoptosis. The compound's unique chemical properties enable it to bind to target proteins with high selectivity, reducing off-target effects and improving therapeutic outcomes. This has led to its incorporation into several preclinical studies aimed at evaluating its efficacy in treating various pathological conditions.
The synthesis of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amino group and carboxamide moiety necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies and clinical trials.
One of the most compelling aspects of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide is its potential as a lead compound for drug development. By serving as a starting point for further chemical modifications, researchers can explore analogs with enhanced pharmacokinetic properties or improved target specificity. This modular approach allows for rapid screening of novel derivatives, accelerating the discovery process.
The biological activity of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide has been further investigated through computational modeling and experimental assays. Molecular docking studies have revealed its binding interactions with key enzymes such as kinases and phosphodiesterases. These interactions are critical for understanding its mechanism of action and predicting its therapeutic potential. Additionally, in vitro experiments have shown promising results regarding its ability to modulate cellular pathways relevant to disease progression.
As research continues to evolve, the applications of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide are expected to expand. Emerging technologies such as CRISPR gene editing and personalized medicine are opening new avenues for leveraging this compound's therapeutic potential. By integrating computational biology with traditional experimental approaches, scientists can more effectively identify new drug candidates and optimize treatment strategies.
The future prospects for 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide are bright, with ongoing studies exploring its role in treating neurological disorders, autoimmune diseases, and infectious diseases. Its versatility as a chemical scaffold ensures that it will remain a valuable asset in the pharmaceutical industry for years to come. As new discoveries are made and methodologies are refined, this compound is poised to make significant contributions to human health and well-being.
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